molecular formula C12H11NO4 B11878091 Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B11878091
M. Wt: 233.22 g/mol
InChI Key: JDDSJVPCCHHIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and a ketone group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the isoquinoline core by reacting cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

    Reduction: Formation of 4-hydroxy-7-methyl-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a methyl ester and a hydroxyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-6-3-4-7-8(5-6)11(15)13-9(10(7)14)12(16)17-2/h3-5,14H,1-2H3,(H,13,15)

InChI Key

JDDSJVPCCHHIMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(NC2=O)C(=O)OC)O

Origin of Product

United States

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